molecular formula C14H20FN3O2 B2705195 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2380077-35-8

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B2705195
CAS RN: 2380077-35-8
M. Wt: 281.331
InChI Key: LUXJQHJOOWLYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, also known as FLI-06, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields, including cancer treatment and stem cell research.

Scientific Research Applications

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has been found to have potential applications in various scientific research fields. One of the most promising areas of research is cancer treatment. Studies have shown that 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one can inhibit the growth of cancer cells by targeting the Wnt signaling pathway, which is involved in the development and progression of various types of cancer.
In addition, 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has also been found to have applications in stem cell research. It has been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and muscle cells, which could have significant implications for regenerative medicine.

Mechanism of Action

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one works by inhibiting the activity of a protein called tankyrase, which is involved in the regulation of the Wnt signaling pathway. This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation has been linked to the development of various types of cancer.
By inhibiting tankyrase, 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one can block the activity of the Wnt signaling pathway, which in turn can inhibit the growth of cancer cells and promote the differentiation of stem cells into specific cell types.
Biochemical and Physiological Effects
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has been found to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and promote stem cell differentiation, it has also been shown to have anti-inflammatory properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one for lab experiments is its specificity for tankyrase. This allows researchers to target the Wnt signaling pathway without affecting other cellular processes. Additionally, 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has been found to be stable and soluble in water, which makes it easier to work with in the lab.
However, there are also some limitations to using 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one in lab experiments. For example, it has been found to be toxic at high concentrations, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one. One area of interest is the development of more potent and selective tankyrase inhibitors that could have even greater efficacy in cancer treatment and stem cell research.
Another potential direction is the exploration of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one's anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases, including neurodegenerative disorders and cardiovascular disease.
Overall, 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one is a promising small molecule inhibitor that has the potential to make significant contributions to scientific research in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one involves a multi-step process that includes the reaction of 5-fluoropyrimidine-2-carboxylic acid with 4-(2,2-dimethylpropanoyloxy)piperidine-1-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting compound is then treated with 2,2-dimethylpropanoyl chloride to form the final product, 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one.

properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXJQHJOOWLYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one

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